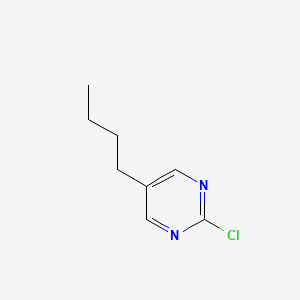

5-Butyl-2-chloropyrimidine

Descripción general

Descripción

5-Butyl-2-chloropyrimidine is a useful research compound. Its molecular formula is C8H11ClN2 and its molecular weight is 170.64 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

5-Butyl-2-chloropyrimidine is a type of pyrimidine, which is an aromatic heterocyclic compound . Pyrimidines are known to have a range of pharmacological effects including anti-inflammatory properties . The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators . These include prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Mode of Action

It is known that pyrimidines can inhibit the expression and activities of certain vital inflammatory mediators . This suggests that this compound may interact with these targets, resulting in changes that lead to its anti-inflammatory effects.

Biochemical Pathways

Given its potential anti-inflammatory effects, it is likely that it impacts pathways related to inflammation . These could include pathways involving the inflammatory mediators that pyrimidines are known to inhibit .

Result of Action

Given its potential anti-inflammatory effects, it is likely that it results in a reduction of inflammation at the molecular and cellular levels .

Análisis Bioquímico

Biochemical Properties

As a pyrimidine derivative, it may interact with enzymes, proteins, and other biomolecules in a manner similar to other pyrimidines . The nature of these interactions could be influenced by the butyl and chloro groups attached to the pyrimidine ring, which could alter its reactivity, solubility, and binding affinity.

Cellular Effects

Pyrimidine derivatives are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

Pyrimidine derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

Given its structural similarity to other pyrimidines, it could potentially be involved in similar metabolic pathways

Actividad Biológica

5-Butyl-2-chloropyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes findings from various studies, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

This compound is characterized by the presence of a butyl group at the 5-position and a chlorine atom at the 2-position of the pyrimidine ring. This structural configuration may influence its biological activity, particularly in terms of enzyme inhibition and interaction with cellular targets.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

-

Anti-inflammatory Activity :

- Studies have indicated that compounds similar to this compound exhibit significant anti-inflammatory properties by inhibiting nitric oxide (NO) production in immune cells. For instance, related pyrimidine derivatives demonstrated dose-dependent suppression of NO production, suggesting that this compound could have similar effects .

- The compound's ability to inhibit cyclooxygenase-2 (COX-2) activity has also been noted, with IC50 values comparable to established anti-inflammatory drugs like celecoxib .

-

Antimicrobial Activity :

- Preliminary investigations have shown that pyrimidine derivatives possess antibacterial and antifungal properties. While specific data on this compound is limited, related compounds have demonstrated effectiveness against various pathogens, indicating potential for further exploration in this area .

- Antitumor Potential :

The mechanisms underlying the biological activities of this compound are likely multifaceted:

- Inhibition of Nitric Oxide Production : The suppression of NO production is crucial in modulating inflammatory responses. Compounds such as 5-fluoro-2-amino-4,6-dichloropyrimidine showed significant inhibition at low concentrations (IC50 as low as 2 µM), which may be paralleled by this compound .

- COX-2 Inhibition : The inhibition of COX-2 is a well-documented mechanism for anti-inflammatory agents. The structural attributes of this compound may facilitate binding to the enzyme's active site, thereby reducing prostaglandin synthesis .

Case Studies

Several case studies highlight the biological relevance of pyrimidine derivatives:

- In Vitro Studies : A study demonstrated that various pyrimidine derivatives inhibited NO production in mouse peritoneal cells significantly more than traditional inhibitors like N-monomethyl-l-arginine. The results indicated a promising avenue for developing anti-inflammatory therapies .

- Antimicrobial Efficacy : Research on metal complexes of pyrimidines revealed their potent antimicrobial activities against Gram-positive and Gram-negative bacteria, emphasizing the importance of substituent variations on biological efficacy .

Data Summary

Aplicaciones Científicas De Investigación

Medicinal Chemistry

5-Butyl-2-chloropyrimidine serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its structural properties allow it to participate in reactions that yield biologically active molecules.

Antimalarial Activity

Recent studies have identified novel pyrimidine derivatives, including those based on this compound, as potent inhibitors against plasmodial kinases PfGSK3 and PfPK6. These kinases are vital targets for developing new antimalarial therapies due to rising resistance to traditional treatments. The structure-activity relationship (SAR) studies indicate that modifications at the pyrimidine core can enhance inhibitory potency, making these compounds promising candidates for further development as antimalarial agents .

Anti-inflammatory Properties

Research has demonstrated that pyrimidine derivatives can exhibit significant anti-inflammatory effects. Compounds derived from this compound have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. For instance, certain derivatives have shown IC50 values comparable to established anti-inflammatory drugs like celecoxib, indicating their potential therapeutic applications in treating inflammatory diseases .

Synthesis Methodologies

The synthetic routes for obtaining this compound are essential for its application in drug development and chemical research.

Efficient Synthesis Techniques

A notable advancement in the synthesis of this compound involves a one-step method that significantly improves yield and reduces environmental impact. This method utilizes readily available starting materials and employs catalytic conditions that enhance the efficiency of the reaction while minimizing by-products .

| Synthesis Method | Yield (%) | Environmental Impact | Notes |

|---|---|---|---|

| Traditional Method | Low (<50%) | High | Multiple steps, hazardous reagents |

| One-step Method | >90% | Low | Simplified process, safer reagents |

Development of Dual Inhibitors

A significant application of this compound derivatives is in the development of dual inhibitors targeting nitric oxide synthase and COX enzymes. These compounds have shown promise in preclinical studies for their ability to modulate inflammatory responses while providing analgesic effects .

Structure-Activity Relationship Studies

SAR studies involving this compound have revealed insights into how substituents affect biological activity. For example, modifications at specific positions on the pyrimidine ring can lead to enhanced selectivity and potency against targeted enzymes in various disease models .

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The chlorine atom at position 2 undergoes nucleophilic displacement with various nucleophiles, forming substituted pyrimidines. Key reactions include:

Thiolation

-

Reaction with Sodium Methyl Mercaptide

In dimethylformamide (DMF), 5-butyl-2-chloropyrimidine reacts with sodium methyl mercaptide (NaSMe) to yield 5-butyl-2-methylthiopyrimidine (85–90% yield). This reaction proceeds under mild conditions (25–50°C, 1–3 hours) .

Amination

-

Reaction with Ammonia

Hydrolysis in aqueous ammonia at elevated temperatures (80–100°C) produces 5-butyl-2-aminopyrimidine with moderate yields (60–70%) . Steric hindrance from the butyl group may reduce reactivity compared to smaller substituents.

Cross-Coupling Reactions

The chloro group participates in transition-metal-catalyzed cross-coupling reactions:

Suzuki Coupling

-

Arylboronic Acid Coupling

Using Pd(PPh₃)₂Cl₂ as a catalyst and Na₂CO₃ as a base in dioxane/water, this compound reacts with arylboronic acids (e.g., 4-tert-butylbenzeneboronic acid) to form 5-butyl-2-arylpyrimidines (45–65% yield) .

Stille Coupling

-

Organostannane Reactions

With PdCl₂(PPh₃)₂ in THF, coupling with tributyl(vinyl)tin yields 5-butyl-2-vinylpyrimidine (55–70% yield) . Side products may arise from competing β-hydride elimination.

Hydrolysis Reactions

The chloro group is hydrolyzed under basic or acidic conditions:

Alkaline Hydrolysis

-

Formation of 5-Butyl-2-hydroxypyrimidine

Refluxing with NaOH in ethanol/water (3:1) converts this compound to the hydroxyl derivative (75–85% yield) .

Acid-Catalyzed Hydrolysis

-

Phosphorus Oxychloride (POCl₃) Recycling

Hydrolysis in concentrated HCl at 100°C yields 5-butyl-2-hydroxypyrimidine , with POCl₃ recoverable for reuse .

Functionalization of the Butyl Group

The butyl chain can undergo oxidation or halogenation:

Oxidation to Carboxylic Acid

-

KMnO₄-Mediated Oxidation

Under acidic conditions (H₂SO₄), the butyl group oxidizes to a carboxylic acid, forming 2-chloro-5-carboxypyrimidine (50–60% yield). Over-oxidation to CO₂ is a competing side reaction.

Halogenation

-

Radical Bromination

Using N-bromosuccinimide (NBS) and AIBN in CCl₄, the butyl group undergoes bromination at the terminal position to yield 5-(4-bromobutyl)-2-chloropyrimidine (40–50% yield).

Comparative Reactivity Data

Stability and Handling

-

Storage : Stable under inert gas (N₂/Ar) at –20°C; decomposes upon prolonged exposure to moisture.

-

Incompatibilities : Reacts violently with strong oxidizing agents (e.g., HNO₃).

Propiedades

IUPAC Name |

5-butyl-2-chloropyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN2/c1-2-3-4-7-5-10-8(9)11-6-7/h5-6H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLYDXQQVCFDVLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CN=C(N=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10654159 | |

| Record name | 5-Butyl-2-chloropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10654159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

847227-37-6 | |

| Record name | 5-Butyl-2-chloropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10654159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.